Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core modified with an allyl group at position 6, a piperidin-1-yl substituent at position 2, and a thioacetamido-benzoate moiety at position 3. The structural design aligns with trends in medicinal chemistry, where thiazolo-pyrimidine derivatives are explored for their kinase inhibitory or antimicrobial properties .
Properties
IUPAC Name |
methyl 4-[[2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-3-11-28-20(30)18-19(25-22(34-18)27-12-5-4-6-13-27)26-23(28)33-14-17(29)24-16-9-7-15(8-10-16)21(31)32-2/h3,7-10H,1,4-6,11-14H2,2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZBDKBYDWGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound Methyl 4-(2-((6-allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions. This article will explore its applications, including pharmacological properties, synthesis methods, and case studies that highlight its significance in contemporary research.
Chemical Properties and Structure
This compound is a complex organic compound featuring multiple functional groups that contribute to its biological activity. The presence of the thiazolo[4,5-d]pyrimidine moiety is particularly noteworthy, as compounds with this structure have been associated with various pharmacological activities.
Molecular Formula
The molecular formula of the compound is C₂₁H₂₃N₃O₄S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Structure
The compound includes:
- A benzoate group
- An acetamido linkage
- A thiazolo-pyrimidine core
- An allyl substituent
This structural complexity is essential for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer properties. For example, research has shown that modifications to the thiazolo-pyrimidine structure can enhance cytotoxicity against various cancer cell lines. This compound may function through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
Compounds containing thiazole and pyrimidine rings have been reported to possess antimicrobial activity. The specific compound may inhibit bacterial growth or fungal proliferation by disrupting cellular processes or inhibiting key enzymes. This potential makes it a valuable candidate for developing new antimicrobial agents .
Neurological Applications
The piperidine moiety within the compound suggests possible neuropharmacological applications. Piperidine derivatives are often investigated for their effects on neurotransmitter systems and could be beneficial in treating neurological disorders such as anxiety or depression. Preliminary studies indicate that similar compounds may modulate serotonin and dopamine pathways .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer efficacy of a series of thiazolo-pyrimidine derivatives, including methyl 4-(2-((6-allyl...)). The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells, showcasing the potential of this compound in targeted cancer therapies .
Case Study 2: Antimicrobial Testing
In another investigation, a derivative of the compound was tested against common bacterial strains. Results showed promising antimicrobial activity comparable to existing antibiotics, suggesting that further development could lead to new treatments for resistant infections .
Chemical Reactions Analysis
Piperidine Substitution
The piperidin-1-yl group could be introduced via nucleophilic aromatic substitution or alkylation. For example:
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Electrophilic activation (e.g., nitration followed by reduction) to create reactive sites for piperidine coupling .
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Direct alkylation of the heterocycle with piperidine derivatives using reagents like DMF or DMSO as bases .
Relevant Analogy :
In methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate synthesis, piperidine is introduced via ethoxy bridge formation .
Thio-Acetamido Linkage
The thio-acetamido group likely forms via nucleophilic substitution:
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Thioamide formation : Reaction of a thiol group with an activated acetamide (e.g., using EDC/HOBt coupling).
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Coupling to the benzene ring : The acetamido group may attach via SNAr or electrophilic substitution, depending on the ring’s electronic environment.
Benzoate Ester Assembly
The methyl benzoate fragment is typically synthesized via esterification:
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Esterification of the corresponding benzoic acid with methanol using reagents like DCC, HATU, or SOCl₂ .
Relevant Analogy :
Methyl benzoate derivatives are commonly prepared by esterifying benzoic acids with methanol .
Final Coupling
The thiazolopyrimidine and benzoate moieties are linked via the thio-acetamido bridge:
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Sulfur–Carbon Bond Formation : The thio group from the thiazolopyrimidine reacts with an activated acetamide (e.g., via a thiol-alkyne coupling or nucleophilic substitution).
Data Table: Key Reaction Conditions
Challenges and Considerations
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Regioselectivity : Cyclization of thioamide precursors requires precise control to achieve the desired thiazolopyrimidine substitution pattern.
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Stability : The thio-acetamido linkage may require protection during synthesis to avoid premature hydrolysis.
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Purification : Final compound purification likely involves chromatography, given the complexity of the structure .
Research Gaps
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine vs. Oxazolo[4,5-b]pyridine
Methyl 4-(2-((6-Allyl-7-oxo-2-(piperidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
- Core : Thiazolo[4,5-d]pyrimidine (sulfur-containing heterocycle).
- Substituents : Allyl (C₃H₅), piperidin-1-yl (C₅H₁₀N), and thioacetamido-benzoate.
- Molecular Weight : Estimated >500 g/mol (based on structural analogs).
- Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16, ) Core: Oxazolo[4,5-b]pyridine (oxygen-containing heterocycle). Substituents: Benzyl-piperidine and propenoate. Molecular Weight: 391.5 g/mol (C₂₃H₂₅N₃O₃). Key Data: IR ν 1707 cm⁻¹ (ester C=O), 1603 cm⁻¹ (C=N); ¹H NMR signals for allyl and benzyl groups .
Comparison: The sulfur atom in the thiazolo core may enhance electron delocalization and metabolic stability compared to the oxygen-based oxazolo analog.
Thiazolo[4,5-d]pyrimidine vs. Oxazolo[5,4-d]pyrimidine
- 2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid () Core: Oxazolo[5,4-d]pyrimidine. Substituents: Methylamino-acetic acid. Molecular Weight: 236.23 g/mol (C₁₀H₁₂N₄O₃).
Comparison : The target compound’s thiazolo core and bulky substituents may confer higher binding affinity to hydrophobic enzyme pockets compared to the smaller oxazolo derivative.
Substituent-Driven Functional Differences
Thioacetamido-Benzoate vs. Aryl Imidoylimino Groups
- N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide (7c, )
Comparison : The thioacetamido-benzoate group in the target compound introduces a flexible sulfur bridge and an ester moiety, which may improve solubility in polar aprotic solvents compared to 7c’s rigid aromatic substituents. However, 7c’s higher melting point suggests greater crystalline stability.
Bioactivity Implications
Q & A
Basic Questions
Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Conduct all procedures in a fume hood with adequate ventilation to minimize inhalation exposure. Ensure proper labeling and storage in chemically resistant containers .
- PPE :
- Eye Protection : Use EN 166-certified safety glasses combined with a face shield during synthesis or handling .
- Gloves : Inspect nitrile or neoprene gloves for integrity before use; dispose of contaminated gloves according to hazardous waste protocols .
- Lab Attire : Wear flame-resistant lab coats and closed-toe shoes.
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Q. What synthetic methodologies are employed to construct the thiazolo[4,5-d]pyrimidine core in this compound?
- Methodological Answer :
- Core Synthesis : The thiazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example, analogous compounds were prepared by reacting 2-aminothiazole intermediates with acetylating agents under reflux in anhydrous solvents like THF or DCM .
- Key Steps :
- Introduction of the allyl group at the 6-position via nucleophilic substitution using allyl bromide in the presence of a base (e.g., KCO) .
- Piperidine substitution at the 2-position through SNAr reactions with piperidine in DMF at 80–100°C .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- 1H NMR : Characteristic peaks include:
- δ 3.20–3.87 ppm (singlets for CH groups in ester and piperidinyl moieties) .
- δ 7.17–8.53 ppm (aromatic protons and pyrimidine ring protons) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z 377.0 for analogous compounds) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm) and thioamide vibrations (~1250 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the allyl group at the 6-position of the thiazolo[4,5-d]pyrimidine scaffold?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–120°C), and stoichiometry of allylating agents. For example, optimizing allyl bromide equivalents (1.2–2.0 eq.) and reaction time (4–12 hours) can improve yield while minimizing side reactions .
- In-Situ Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts (e.g., over-alkylation).
Q. What strategies are used to evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with cisplatin as a reference .
- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting to evaluate kinase inhibition (e.g., EGFR or Aurora kinases) .
Q. How can computational modeling predict the interaction between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., dihydrofolate reductase for antimicrobial activity). Focus on key interactions:
- Hydrogen bonding between the pyrimidine N3 and active-site residues.
- Hydrophobic interactions with the piperidinyl and allyl groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy calculations (MM-PBSA) .
Q. How are discrepancies in spectroscopic data resolved during structural characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
